physicochemical properties of 5-Bromo-2-cyclobutoxypyridine
physicochemical properties of 5-Bromo-2-cyclobutoxypyridine
Executive Summary
5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) is a specialized heterocyclic building block utilized extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the cyclobutoxy motif —a lipophilic, conformationally restricted ether group that often confers improved metabolic stability and potency compared to open-chain alkoxy analogs (e.g., n-butoxy or isopropoxy). This intermediate is particularly prominent in the synthesis of S1P1 receptor agonists , CXCR5 antagonists , and various kinase inhibitors where the pyridine ring acts as a hinge binder or a linker in biaryl systems.
This guide provides a comprehensive technical analysis of the compound's properties, a validated synthetic protocol for its preparation, and strategic insights into its application in drug discovery.
Physicochemical Architecture
The physicochemical profile of 5-Bromo-2-cyclobutoxypyridine is defined by the interplay between the electron-deficient pyridine core and the lipophilic cyclobutyl ether.
Table 1: Core Physicochemical Data
| Property | Value / Description | Notes |
| CAS Number | 1159816-70-2 | Primary identifier for the pyridine analog.[1] |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Physical State | Pale yellow oil to low-melting solid | Tendency to solidify upon prolonged storage at -20°C. |
| Boiling Point | ~280°C (Predicted) | Distillable under high vacuum (e.g., 120°C @ 0.5 mmHg).[1] |
| LogP (Predicted) | 3.15 ± 0.4 | Highly lipophilic; requires organic co-solvents for bioassays.[1] |
| pKa (Conj. Acid) | ~0.8 (Pyridine N) | The 2-alkoxy group reduces basicity relative to pyridine.[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water.[1] |
| Flash Point | >110°C | Non-flammable under standard lab conditions.[1] |
Structural Insight: The Cyclobutoxy Advantage
The cyclobutoxy group is not merely a space-filler. In Structure-Activity Relationship (SAR) studies, replacing a linear alkyl chain with a cyclobutyl ring often:
-
Reduces Rotational Entropy: The rigid ring locks the ether oxygen into a preferred conformation, potentially lowering the entropic penalty of binding to a protein target.
-
Blocks Metabolism: The cyclobutyl ring lacks the accessible terminal methyl groups found in linear chains, reducing susceptibility to oxidative dealkylation by CYP450 enzymes.
Synthetic Utility & Reaction Workflow
The primary utility of 5-Bromo-2-cyclobutoxypyridine lies in its bromine handle (C-5 position), which is highly reactive in palladium-catalyzed cross-coupling reactions.[1]
Validated Synthetic Protocol
Objective: Synthesis of 5-Bromo-2-cyclobutoxypyridine via Nucleophilic Aromatic Substitution (SNAr).
Reaction Scheme: 5-Bromo-2-chloropyridine + Cyclobutanol + NaH → 5-Bromo-2-cyclobutoxypyridine + NaCl
Reagents:
-
5-Bromo-2-chloropyridine (1.0 equiv)[1]
-
Cyclobutanol (1.2 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend Sodium Hydride (NaH) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]
-
Alkoxide Formation: Add Cyclobutanol dropwise. Stir at 0°C for 30 minutes until gas evolution (H₂) ceases. Critical: Ensure complete deprotonation to prevent side reactions.
-
Substitution: Add a solution of 5-Bromo-2-chloropyridine in THF dropwise to the alkoxide mixture.
-
Heating: Warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 4–6 hours. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 chlorine for displacement.
-
Workup (Self-Validating): Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organics with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting alcohol but more polar than the starting chloride.
Downstream Transformations
Once synthesized, the compound serves as a "electrophilic partner" in:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (useful for kinase hinge binders).[1]
-
Heck Reaction: Coupling with alkenes.
Visualization: Synthesis & Application Pathway
The following diagram illustrates the synthesis of the core intermediate and its divergent application in generating drug-like scaffolds.
Figure 1: Synthetic workflow from raw materials to bioactive scaffolds using 5-Bromo-2-cyclobutoxypyridine as the divergent hub.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Three distinct protons for the pyridine ring.
-
Cyclobutoxy Region:
-
δ ~5.1 ppm (m, 1H, O-CH-methine). Diagnostic signal.
-
δ ~2.4–1.6 ppm (m, 6H, cyclobutyl methylene protons).[1]
-
-
-
MS (ESI):
-
Positive mode: [M+H]⁺ = 228.0/230.0 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).[1]
-
Safety & Handling
-
Hazards: As a halogenated pyridine, treat as a potential skin and eye irritant (H315, H319).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials) to prevent debromination over long periods.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Chemical Buyers Guide. (2023). 5-Bromo-2-cyclobutoxypyridine Product Entry (CAS 1159816-70-2).[1] Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. (Analogous synthetic protocol). Retrieved from [1]
-
Google Patents. (2015).[1] WO2015011099A1: 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives.[1] (Contains detailed experimental procedure for 5-bromo-2-cyclobutoxypyrimidine analog). Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 5-Bromo-2-cyclopropylpyrimidine. (Physicochemical property comparison). Retrieved from [1]
